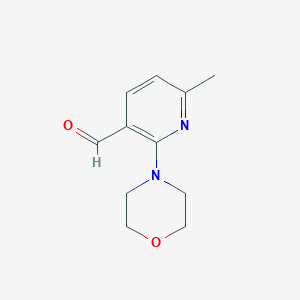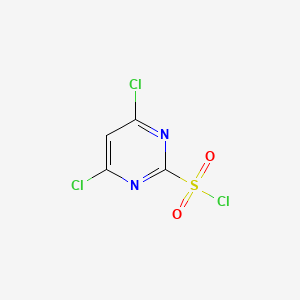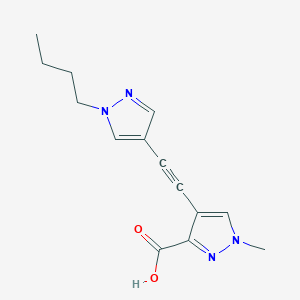![molecular formula C14H10Cl2N2O B11789275 5,7-Dichloro-2-(3-methoxyphenyl)-1H-benzo[d]imidazole](/img/structure/B11789275.png)
5,7-Dichloro-2-(3-methoxyphenyl)-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dichloro-2-(3-methoxyphenyl)-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-2-(3-methoxyphenyl)-1H-benzo[d]imidazole typically involves the condensation of 3-methoxyaniline with 5,7-dichloro-2-formylbenzoic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or sulfuric acid. The resulting intermediate is then cyclized to form the benzimidazole ring.
Industrial Production Methods
Industrial production methods for this compound often utilize microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of microwave irradiation to heat the reaction mixture, significantly reducing the reaction time and improving the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-2-(3-methoxyphenyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole-2,5,7-trione.
Reduction: Formation of this compound-2-amine.
Substitution: Formation of 5,7-dimethoxy-2-(3-methoxyphenyl)-1H-benzo[d]imidazole.
Scientific Research Applications
5,7-Dichloro-2-(3-methoxyphenyl)-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5,7-Dichloro-2-(3-methoxyphenyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-mercapto-7-methoxyquinazolin-4(3H)-one
- 4,5-Dichloroimidazole
- 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
Uniqueness
5,7-Dichloro-2-(3-methoxyphenyl)-1H-benzo[d]imidazole is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties. Its dual chlorine substitution at positions 5 and 7, along with the methoxy group at position 3, makes it a versatile compound with a wide range of applications in various scientific fields.
Properties
Molecular Formula |
C14H10Cl2N2O |
|---|---|
Molecular Weight |
293.1 g/mol |
IUPAC Name |
4,6-dichloro-2-(3-methoxyphenyl)-1H-benzimidazole |
InChI |
InChI=1S/C14H10Cl2N2O/c1-19-10-4-2-3-8(5-10)14-17-12-7-9(15)6-11(16)13(12)18-14/h2-7H,1H3,(H,17,18) |
InChI Key |
BGAKFVGSLPNKAW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=C(N2)C=C(C=C3Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Difluoromethoxy)benzo[d]oxazole-4-methanol](/img/structure/B11789195.png)
![tert-Butyl 7-(2-aminoethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B11789202.png)




![(S)-1-(1-(Pyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B11789233.png)



![2-Bromo-1-(1-methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridin-5(4H)-yl)propan-1-one](/img/structure/B11789245.png)


